N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide

Catalog No.
S7062615
CAS No.
M.F
C14H24N2O2
M. Wt
252.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-c...

Product Name

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide

IUPAC Name

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C14H24N2O2/c1-18-12-5-4-11(10-12)15-13(17)16-9-3-8-14(16)6-2-7-14/h11-12H,2-10H2,1H3,(H,15,17)

InChI Key

WVMNOGBFODGYGO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C1)NC(=O)N2CCCC23CCC3
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide, commonly known as SP-1, is a novel synthetic compound with potential applications in diverse fields. It was first synthesized by scientists at the University of California, San Francisco, in collaboration with a team from the pharmaceutical company Pfizer. SP-1 is an analog of the psychostimulant drug yohimbine, which is primarily used in the treatment of erectile dysfunction, and is designed to interact with the α2-adrenoceptor subtype.
SP-1 is a promising compound that has been studied for its pharmacological effects on α2-adrenoceptor subtype. The α2-adrenoceptor subtype is a G-protein-coupled receptor that is involved in several physiological processes, including neurotransmitter release, blood pressure regulation, and insulin secretion. Alterations in the α2-adrenoceptor subtype have been associated with various health conditions, such as hypertension, anxiety, and depression.
SP-1 is a white to off-white solid with a molecular weight of 271.38 g/mol and a melting point of 212-215°C. It has a logP value of 3.30, indicating that it is moderately lipophilic. The compound is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.
SP-1 can be synthesized by the reaction of 3-methoxycyclopentene with ethyl 2-oxo-4-phenylbutyrate, followed by a reduction step using lithium aluminum hydride. The resulting compound is then treated with trifluoroacetic anhydride to form the final product. The structure of SP-1 has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Several methods have been developed to analyze SP-1, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and NMR. These methods are commonly used to determine the purity and identity of the compound in various samples.
Studies have shown that SP-1 acts as an α2-adrenoceptor agonist, which means that it binds to the receptor and activates it. The activation of the receptor leads to a decrease in the release of the neurotransmitter norepinephrine, resulting in a reduction in blood pressure. SP-1 has also been shown to increase insulin secretion in pancreatic islet cells, potentially making it a useful compound in the treatment of type 2 diabetes.
Limited studies have been conducted on the toxicity and safety of SP-1. However, preclinical studies have shown that the compound has a good safety profile and is well-tolerated in animals. In vivo toxicity studies have shown that SP-1 does not show any significant adverse effects, even at high doses.
SP-1 has potential applications in several areas of scientific research, including pharmacology, neuroscience, and endocrinology. It can be used as a tool to modulate the activity of the α2-adrenoceptor subtype, which is involved in several physiological processes. SP-1 can also be used to study the role of the α2-adrenoceptor subtype in the development and progression of various diseases.
Currently, research on SP-1 is still in the preclinical stage. However, several studies have shown its potential therapeutic applications in various diseases, including hypertension and diabetes. Further research is needed to determine the full range of its biological activities and its efficacy in treating human diseases.
SP-1 has potential implications in various fields of research and industry, including drug discovery and development, biotechnology, and agriculture. The compound can be used in the development of new drugs that target the α2-adrenoceptor subtype and in the production of novel compounds with improved pharmacological properties.
One of the major limitations of SP-1 is its limited solubility in aqueous solutions, which hinders its use in certain applications. Future research efforts should focus on developing more efficient methods for synthesizing and characterizing SP-1, as well as identifying its full range of biological activities and potential therapeutic applications in humans. Additionally, research efforts could also focus on developing novel analogs of SP-1 with improved pharmacological properties.
1. Development of novel synthetic methods for preparing SP-1 and its analogs.
2. Formulation of SP-1 in a more bioavailable form to enhance its efficacy.
3. Investigation of the relationship between the chemical structure of SP-1 and its pharmacological properties to identify potential lead compounds for drug discovery.
4. Screening of SP-1 against various diseases, such as Alzheimer's disease and Parkinson's disease, to determine its potential therapeutic applications.
5. Evaluation of the toxicity and safety of SP-1 in humans to determine its usefulness as a drug candidate.
6. Evaluation of the pharmacokinetics of SP-1 in humans to determine its optimal dosing regimen.
7. Identification of novel drug targets that can be modulated by SP-1 in various biological systems.
8. Development of SP-1-based biosensors for environmental and clinical applications.
9. Investigation of the potential effects of SP-1 on other physiological systems, such as the immune system and the cardiovascular system, to identify its full range of biological activities.
10. Study of the mechanism of action of SP-1 to understand its pharmacological effects on the α2-adrenoceptor subtype.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.183778013 g/mol

Monoisotopic Mass

252.183778013 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-26-2023

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